![molecular formula C28H26F4N2O7S B12290563 [1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12290563.png)
[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[4-Ciano-3-(trifluorometil)anilino]-3-(4-fluorofenil)sulfonil-2-metil-1-oxopropan-2-il] 4,7,7-trimetil-3-oxo-2-oxabiciclo[221]heptano-1-carboxilato es un compuesto orgánico complejo que presenta múltiples grupos funcionales, incluyendo ciano, trifluorometil, fluorofenil, sulfonil y oxabicicloheptano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [1-[4-Ciano-3-(trifluorometil)anilino]-3-(4-fluorofenil)sulfonil-2-metil-1-oxopropan-2-il] 4,7,7-trimetil-3-oxo-2-oxabiciclo[2.2.1]heptano-1-carboxilato normalmente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación de compuestos intermedios, seguido de reacciones de acoplamiento, sulfonilación y esterificación. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto requeriría reactores a gran escala, control preciso de los parámetros de reacción y técnicas de purificación eficientes. Métodos como la cristalización, la destilación y la cromatografía se utilizan comúnmente para aislar y purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Los grupos ciano y trifluorometil pueden oxidarse en condiciones específicas.
Reducción: El grupo nitro se puede reducir a una amina.
Sustitución: El grupo fluorofenil puede participar en reacciones de sustitución aromática nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de aluminio y litio o gas hidrógeno con un catalizador de paladio.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Sus grupos funcionales únicos lo convierten en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto se puede investigar por su potencial como agente farmacéutico. Sus características estructurales sugieren que podría interactuar con diversos objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En medicina, este compuesto se podría explorar por sus propiedades terapéuticas. Puede exhibir actividad contra ciertas enfermedades o afecciones, lo que lo convierte en un posible candidato a fármaco.
Industria
En aplicaciones industriales, este compuesto se podría utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de [1-[4-Ciano-3-(trifluorometil)anilino]-3-(4-fluorofenil)sulfonil-2-metil-1-oxopropan-2-il] 4,7,7-trimetil-3-oxo-2-oxabiciclo[2.2.1]heptano-1-carboxilato implica su interacción con objetivos moleculares como enzimas o receptores. Los grupos funcionales del compuesto le permiten unirse a sitios específicos, modulando las vías biológicas y ejerciendo sus efectos.
Comparación Con Compuestos Similares
Compuestos similares
- [1-[4-Ciano-3-(trifluorometil)anilino]-3-(4-fluorofenil)sulfonil-2-metil-1-oxopropan-2-il] 4,7,7-trimetil-3-oxo-2-oxabiciclo[2.2.1]heptano-1-carboxilato se puede comparar con otros compuestos con grupos funcionales similares, como:
- [1-[4-Ciano-3-(trifluorometil)anilino]-3-(4-fluorofenil)sulfonil-2-metil-1-oxopropan-2-il] 4,7,7-trimetil-3-oxo-2-oxabiciclo[2.2.1]heptano-1-carboxilato
- [1-[4-Ciano-3-(trifluorometil)anilino]-3-(4-fluorofenil)sulfonil-2-metil-1-oxopropan-2-il] 4,7,7-trimetil-3-oxo-2-oxabiciclo[2.2.1]heptano-1-carboxilato
Singularidad
La singularidad de este compuesto radica en su combinación de grupos funcionales, que le confieren propiedades químicas y biológicas específicas
Propiedades
Fórmula molecular |
C28H26F4N2O7S |
|---|---|
Peso molecular |
610.6 g/mol |
Nombre IUPAC |
[1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C28H26F4N2O7S/c1-24(2)25(3)11-12-27(24,41-22(25)36)23(37)40-26(4,15-42(38,39)19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35) |
Clave InChI |
KNOWAADSTULBRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


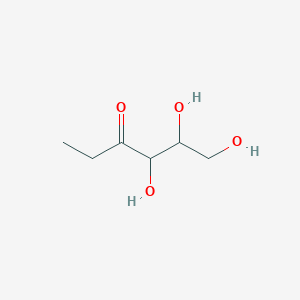
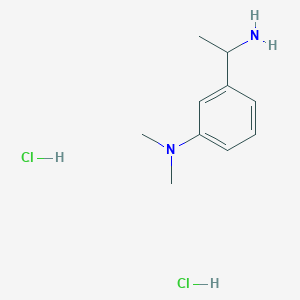
![1-(3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)pyrazin-1-ium;bromide](/img/structure/B12290495.png)

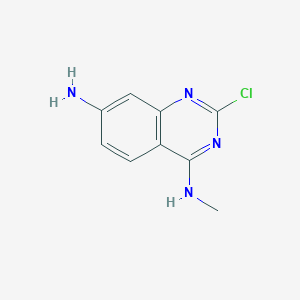
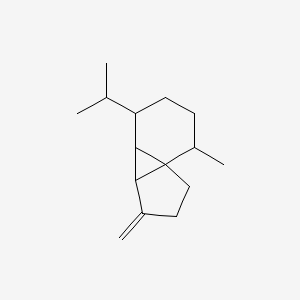
![8-(Hydroxymethyl)-9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12290515.png)
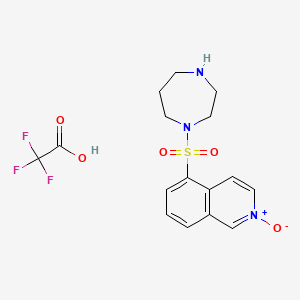

![[6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B12290523.png)

![(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12290541.png)
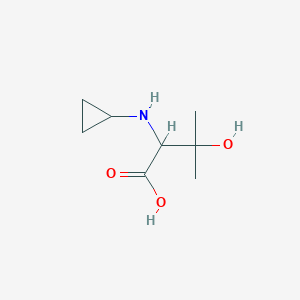
![methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12290549.png)
